5-Fluoro-2-(trifluoromethyl)benzonitrile

Übersicht

Beschreibung

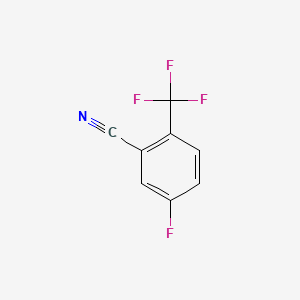

5-Fluoro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F4N It is a fluorinated aromatic nitrile, characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethyl)benzonitrile typically involves the following steps:

Starting Material: The process begins with 2-bromo-5-fluorobenzotrifluoride.

Grignard Reaction: The starting material undergoes a Grignard reaction, where it reacts with magnesium in the presence of an ether solvent to form a Grignard reagent.

Carbonation: The Grignard reagent is then treated with carbon dioxide to form 4-fluoro-2-(trifluoromethyl)benzoic acid.

Amidation: The benzoic acid is converted to 4-fluoro-2-(trifluoromethyl)benzamide by reacting with liquid ammonia under pressure in the presence of a catalyst.

Dehydration: Finally, the benzamide is dehydrated using a dehydrating agent to yield this compound.

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing environmental impact and production costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the fluoro and trifluoromethyl groups.

Reduction Reactions: It can be reduced to form corresponding amines or other reduced derivatives.

Oxidation Reactions: The compound can be oxidized under specific conditions to form various oxidized products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(trifluoromethyl)benzonitrile has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The presence of the fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially leading to various pharmacological effects. These interactions can influence cellular processes such as enzyme activity, signal transduction, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluoro-2-(trifluoromethyl)benzonitrile: Similar in structure but with the fluoro group at a different position.

5-Ethoxy-2-fluoro-3-(trifluoromethyl)benzonitrile: Contains an ethoxy group in addition to the fluoro and trifluoromethyl groups.

2-Fluoro-4-(trifluoromethyl)benzonitrile: Another positional isomer with the fluoro group at a different position.

Uniqueness

5-Fluoro-2-(trifluoromethyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.

Biologische Aktivität

5-Fluoro-2-(trifluoromethyl)benzonitrile (C8H3F4N) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biochemical properties, mechanisms of action, and relevant case studies, supported by empirical data.

Overview of the Compound

This compound is characterized by a benzene ring substituted with both a fluorine atom and a trifluoromethyl group. This unique structure contributes to its diverse biological activities, including enzyme inhibition and modulation of cellular processes.

The compound exhibits significant interactions with various enzymes and proteins, influencing their activity. Key biochemical properties include:

- Enzyme Inhibition : It can act as an inhibitor for specific enzymes, affecting metabolic pathways by binding to active sites and altering enzyme conformation.

- Cellular Effects : The compound influences cell signaling pathways and gene expression, thereby modifying cellular metabolism. For instance, it has been shown to alter gene expression related to metabolic processes in certain cell types.

The biological activity of this compound can be attributed to several mechanisms:

- Binding Interactions : The compound binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of these targets. This can result in significant downstream effects on cellular processes.

- Metabolic Pathway Modulation : It interacts with metabolic enzymes, potentially inhibiting key pathways and influencing the levels of various metabolites within cells.

- Transport and Distribution : The localization within cells is mediated by transporters that facilitate its entry and accumulation in specific compartments, affecting its overall activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For example:

- Minimum Inhibitory Concentration (MIC) values have been reported as follows:

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

Studies have demonstrated the potential anticancer effects of this compound. Its ability to modulate cellular signaling pathways may contribute to inhibiting cancer cell proliferation:

- Cell Viability Assays : In vitro assays have shown reduced viability of cancer cell lines when treated with varying concentrations of the compound, indicating dose-dependent effects on cell growth .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | E. coli | Inhibition of growth | 50 µM |

| Antimicrobial | S. agalactiae | Inhibition of growth | 75 µM |

| Anticancer | Various cancer cell lines | Reduced cell viability | Varies by concentration |

Pharmacokinetics and Dosage Effects

The pharmacokinetics of this compound reveal important insights into its efficacy:

- Dosage Variability : Lower doses may exhibit minimal effects on cellular function, while higher doses can lead to significant metabolic alterations. Toxicological studies indicate potential adverse effects at elevated concentrations, particularly affecting liver and kidney functions.

Q & A

Q. Basic: What synthetic routes are recommended for 5-Fluoro-2-(trifluoromethyl)benzonitrile?

Methodological Answer:

- Halogenation-Cyanation Sequence : Start with fluorinated toluene derivatives (e.g., 5-fluoro-2-nitrobenzotrifluoride ), followed by nitration and subsequent cyanation using CuCN/KCN under reflux conditions. Nitrile introduction via Rosenmund-von Braun reaction is feasible for aryl halides.

- Reductive Amination to Nitrile Conversion : For amino precursors (e.g., 4-amino-2-(trifluoromethyl)benzonitrile ), diazotization with NaNO₂/HCl and treatment with CuCN yields nitriles.

- Validation : Monitor intermediates via TLC (silica gel, hexane/EtOAc) and confirm purity via GC-MS.

Q. Basic: Which analytical techniques resolve structural ambiguities in fluorinated benzonitriles?

Methodological Answer:

- 19F/13C NMR : Assign fluorine positions using chemical shift correlations (δ ~ -60 ppm for CF₃ groups) and coupling patterns.

- X-Ray Crystallography : For crystalline derivatives (e.g., nitro analogs ), resolve substituent orientation and confirm nitrile positioning.

- HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to detect trace impurities from nitration byproducts .

Q. Advanced: How to address contradictory solubility/reactivity data in fluorinated benzonitriles?

Methodological Answer:

- Solvent Polarity Screening : Test solubility in DMSO, THF, and fluorinated solvents (e.g., HFIP) to reconcile discrepancies. Fluorinated benzonitriles often exhibit higher solubility in polar aprotic solvents .

- Competitive Reactivity Assays : Compare nucleophilic substitution rates (e.g., SNAr with morpholine) between 5-fluoro and chloro analogs to clarify electronic effects .

- Surface Adsorption Studies : Use quartz crystal microbalance (QCM) to assess if surface interactions (e.g., glassware) alter observed reactivity .

Q. Advanced: How do fluorine substituents influence electronic and biological properties?

Methodological Answer:

- DFT Calculations : Model HOMO-LUMO gaps and electrostatic potential maps to quantify electron-withdrawing effects of -CF₃ and -F groups .

- Enzyme Inhibition Assays : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .

Q. Advanced: What strategies enable Suzuki coupling with fluorinated benzonitriles?

Methodological Answer:

- Boronic Ester Functionalization : Synthesize boron-containing analogs (e.g., 4-fluoro-2-(dioxaborolanyl)-5-CF₃-benzonitrile ) via Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂).

- Cross-Coupling Optimization : Use Pd(PPh₃)₄ in THF/H₂O with K₂CO₃. Monitor regioselectivity via LC-MS to avoid homocoupling byproducts.

Q. Basic: What storage conditions ensure stability of fluorinated benzonitriles?

Methodological Answer:

- Inert Atmosphere : Store under argon in amber vials to prevent hydrolysis of the nitrile group.

- Temperature Control : Maintain at -20°C for long-term stability; avoid freeze-thaw cycles (validated via accelerated degradation studies ).

Q. Basic: Are toxicity profiles available for fluorinated benzonitriles?

Methodological Answer:

- Ames Test : Assess mutagenicity using Salmonella strains TA98/TA100. Fluorinated nitriles typically show low mutagenic potential but require acute toxicity screening in rodents (LD₅₀) .

- Ecotoxicity : Evaluate aquatic toxicity via Daphnia magna assays (OECD 202).

Q. Advanced: How to design derivatives for enhanced bioactivity?

Methodological Answer:

- Bioisosteric Replacement : Substitute -CF₃ with -SCF₃ or -OCF₃ to modulate lipophilicity (ClogP calculations) .

- Prodrug Synthesis : Convert nitrile to tetrazole or amide via Huisgen cycloaddition or hydrolysis for improved pharmacokinetics .

Q. Advanced: How to quantify reaction kinetics in fluorinated benzonitrile synthesis?

Methodological Answer:

- In Situ IR Spectroscopy : Track nitrile formation (C≡N stretch at ~2230 cm⁻¹) under varying temperatures/pressures.

- Microfluidic Reactors : Use chip-based systems to study Arrhenius parameters for exothermic steps (e.g., nitration ).

Q. Advanced: Can computational models predict regioselectivity in electrophilic substitutions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate electrophilic attack (e.g., nitration) using Gaussian09 with B3LYP/6-31G* basis set. Validate against experimental regiochemistry (e.g., meta/para ratios ).

- Machine Learning : Train models on existing fluorinated benzonitrile datasets to predict reaction outcomes (e.g., selectivity for -F vs. -CF₃ positions ).

Eigenschaften

IUPAC Name |

5-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-6-1-2-7(8(10,11)12)5(3-6)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAZPEKSXOYPDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372135 | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240800-45-7 | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=240800-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.